Alprenolol glucuronide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

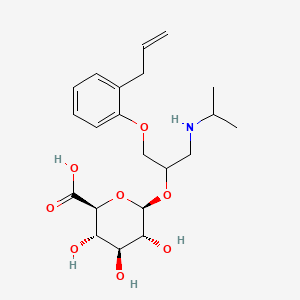

Alprenolol glucuronide is the glucoronide salt of Aprenolol --- a beta blocker.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Drug Metabolism

Alprenolol undergoes extensive metabolism in the liver, primarily through glucuronidation catalyzed by UDP-glucuronosyltransferases (UGTs). The formation of alprenolol glucuronide is essential for its pharmacokinetic profile, influencing its bioavailability and elimination from the body.

Glucuronidation Pathways

The primary enzymes involved in the glucuronidation of alprenolol include UGT2B4 and UGT2B7. These enzymes facilitate the conjugation of alprenolol with glucuronic acid, leading to the formation of this compound. This metabolic pathway is significant as it enhances the solubility and excretion of the drug:

| Enzyme | Substrate | Reaction Type |

|---|---|---|

| UGT2B4 | Alprenolol | O-glucuronidation |

| UGT2B7 | Alprenolol | N-glucuronidation |

Clinical Implications

This compound's clinical applications extend to therapeutic drug monitoring and doping control in sports.

Therapeutic Drug Monitoring

The detection of this compound in biological fluids (e.g., urine and plasma) is crucial for therapeutic drug monitoring. Its measurement helps assess patient adherence to treatment regimens and optimize dosing strategies. The concentration of this compound can be significantly higher than that of the parent compound, making it a reliable biomarker:

- Detection Method : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly used for quantifying this compound in biological samples.

- Case Study : A study demonstrated that urine samples from patients taking alprenolol showed glucuronide concentrations approximately ten times higher than the parent drug, indicating its utility as a monitoring marker .

Doping Control

In sports medicine, the identification of alprenolol and its glucuronides is essential for anti-doping measures. The presence of these metabolites can indicate the use of beta-blockers, which are prohibited in certain competitive sports due to their performance-enhancing effects:

- Research Findings : The incorporation of glucuronide metabolites into doping analysis methods has proven effective in avoiding false negatives during testing . This approach enhances the reliability of detecting beta-blockers like alprenolol in athletes.

Environmental Impact and Biodegradation

Research has also focused on the environmental implications of this compound, particularly concerning its biodegradation in wastewater treatment processes.

Biodegradation Studies

Studies have shown that activated sludge systems can effectively degrade pharmaceuticals like alprenolol and its metabolites. The enantioselective biodegradation process indicates that different enantiomers may be metabolized at varying rates:

- Findings : In a study involving activated sludge inoculum, significant enantioselective degradation was observed for both alprenolol and propranolol, highlighting the importance of understanding these processes for environmental safety .

Summary of Findings

The applications of this compound span clinical pharmacology, therapeutic monitoring, doping control, and environmental science. Its role as a metabolite provides insights into drug metabolism and efficacy while also addressing regulatory concerns in sports.

Table: Summary of Key Applications

| Application Area | Key Insights |

|---|---|

| Pharmacokinetics | Enhances solubility; influences elimination rates |

| Therapeutic Monitoring | Reliable biomarker; detectable at higher levels |

| Doping Control | Essential for anti-doping measures; avoids false negatives |

| Environmental Impact | Significant biodegradation potential; enantioselectivity observed |

Eigenschaften

CAS-Nummer |

54587-50-7 |

|---|---|

Molekularformel |

C21H31NO8 |

Molekulargewicht |

425.5 g/mol |

IUPAC-Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H31NO8/c1-4-7-13-8-5-6-9-15(13)28-11-14(10-22-12(2)3)29-21-18(25)16(23)17(24)19(30-21)20(26)27/h4-6,8-9,12,14,16-19,21-25H,1,7,10-11H2,2-3H3,(H,26,27)/t14?,16-,17-,18+,19-,21+/m0/s1 |

InChI-Schlüssel |

BALXTVIXZJOBOI-ZURLMRQQSA-N |

SMILES |

CC(C)NCC(COC1=CC=CC=C1CC=C)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Isomerische SMILES |

CC(C)NCC(COC1=CC=CC=C1CC=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

Kanonische SMILES |

CC(C)NCC(COC1=CC=CC=C1CC=C)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Alprenolol glucuronide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.